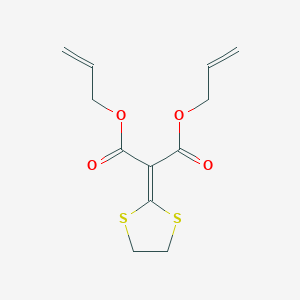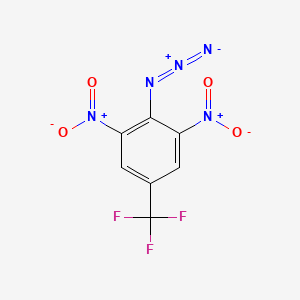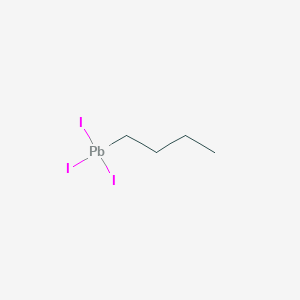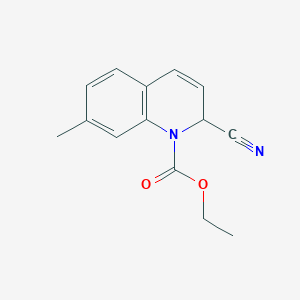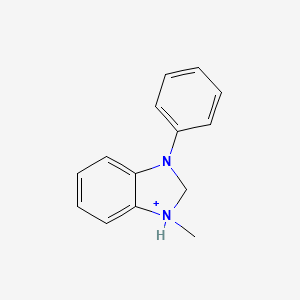
1-Methyl-3-phenyl-2,3-dihydro-1H-benzimidazol-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-phenyl-2,3-dihydro-1H-benzimidazol-1-ium is an organic compound belonging to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a methyl group at the 1-position and a phenyl group at the 3-position. It is typically found as a white to pale yellow crystalline solid and is known for its diverse applications in various scientific fields.
Métodos De Preparación
The synthesis of 1-Methyl-3-phenyl-2,3-dihydro-1H-benzimidazol-1-ium can be achieved through several synthetic routes. One common method involves the reaction of benzimidazole with a suitable methylating agent, such as methyl iodide. The reaction is typically carried out under basic conditions, often using a solvent like acetonitrile . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Methyl-3-phenyl-2,3-dihydro-1H-benzimidazol-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-3-phenyl-2,3-dihydro-1H-benzimidazol-1-ium has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-phenyl-2,3-dihydro-1H-benzimidazol-1-ium involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparación Con Compuestos Similares
1-Methyl-3-phenyl-2,3-dihydro-1H-benzimidazol-1-ium can be compared with other benzimidazole derivatives, such as:
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole: Similar structure but with an additional methyl group, leading to different chemical properties.
2-Methylbenzimidazole: Lacks the phenyl group, resulting in different reactivity and applications.
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Contains additional substituents, which can enhance its electronic properties for specific applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
52287-74-8 |
|---|---|
Fórmula molecular |
C14H15N2+ |
Peso molecular |
211.28 g/mol |
Nombre IUPAC |
1-methyl-3-phenyl-1,2-dihydrobenzimidazol-1-ium |
InChI |
InChI=1S/C14H14N2/c1-15-11-16(12-7-3-2-4-8-12)14-10-6-5-9-13(14)15/h2-10H,11H2,1H3/p+1 |
Clave InChI |
QUOALXDTIZDKBU-UHFFFAOYSA-O |
SMILES canónico |
C[NH+]1CN(C2=CC=CC=C21)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


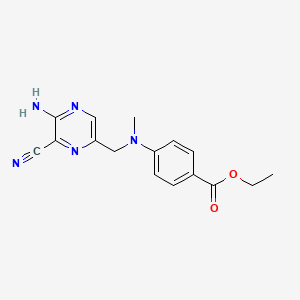
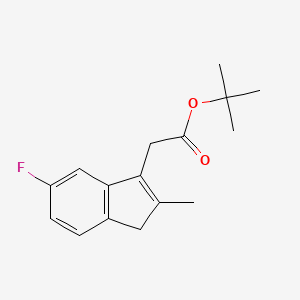


![N,N-Diethyl-2-methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14652487.png)
